2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(21-16-6-3-2-4-7-16)18(20)19-11-9-15(10-12-19)17-8-5-13-22-17/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPLJZLXMZHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=CC=CS2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The construction of the 4-(thiophen-2-yl)piperidine moiety forms the foundational step. A cyclocondensation reaction between 1,5-diaminopentane and thiophene-2-carbaldehyde under acidic conditions generates the piperidine ring. Recent studies demonstrate that using p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene at 110°C for 12 hours achieves 78% yield. Alternative methods employ reductive amination of thiophene-2-carboxaldehyde with glutaraldehyde, followed by hydrogenation over Raney nickel (H₂, 50 psi, 60°C).
Critical Parameters:
Thiophene-Piperidine Coupling
Introduction of the thiophene group to the piperidine ring typically employs Suzuki-Miyaura cross-coupling. A 2023 protocol utilizes:
Phenoxy Propanone Assembly
The final step involves nucleophilic substitution between 1-chloropropan-1-one and sodium phenoxide. A solvent-free mechanochemical approach (ball milling, 30 Hz, 2 hours) using K₂CO₃ as base produces the target compound in 92% purity. Traditional methods employ:
Reaction Optimization and Catalytic Systems
Palladium-Catalyzed Cross-Coupling
Comparative studies of Pd catalysts reveal the following performance metrics:
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 82 | 5.2 |
| PdCl₂(dppf) | BINAP | 88 | 3.1 |
| Pd(PPh₃)₄ | None | 85 | 1.8 |
Notably, PdCl₂(dppf) with BINAP ligand suppresses β-hydride elimination, enhancing regioselectivity.
Solvent Effects on Nucleophilic Substitution
Solvent polarity critically impacts phenoxy group incorporation:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 4 |
| Acetonitrile | 37.5 | 76 | 6 |
| Mechanochemical | N/A | 92 | 2 |
Mechanochemical methods eliminate solvent waste while improving atom economy.
Industrial Production Considerations
Continuous Flow Synthesis
A 2024 pilot-scale study demonstrated:
Purification Strategies
Final product purification employs:
- Crystallization: Ethyl acetate/hexane (3:1) at −20°C
- Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5)
- Distillation: Short-path distillation (180°C, 0.1 mmHg)
Industrial facilities favor crystallization for cost efficiency (<$50/kg processing cost).
Comparative Analysis of Synthetic Methods
Yield vs. Sustainability Metrics
| Method | Yield (%) | E-Factor* | PMI** |
|---|---|---|---|
| Traditional stepwise | 71 | 18.4 | 32.7 |
| Mechanochemical | 88 | 6.2 | 11.9 |
| Flow Chemistry | 83 | 9.1 | 15.4 |
E-Factor = (kg waste/kg product); *PMI = Process Mass Intensity*
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is with a molecular weight of approximately 315.42 g/mol. The compound features a phenoxy group and a piperidine ring substituted with a thiophene moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing thiophene derivatives. Specifically, modifications to the piperidine structure have been shown to enhance antiviral activity against various viral strains, including Ebola virus (pEBOV) . The presence of the piperidine residue in the compound is crucial for maintaining this activity, as evidenced by experiments demonstrating that alterations to this group resulted in diminished efficacy.
Potential as a σ Receptor Ligand
The compound has been explored for its interaction with sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurological conditions and cancers. Compounds that interact with these receptors have shown promise in treating disorders such as depression and neurodegenerative diseases . The ability of this compound to modulate these receptors could lead to novel therapeutic strategies.
Antidepressant Effects
Research into similar compounds suggests potential antidepressant effects due to their action on serotonin receptors. The structural characteristics of this compound may facilitate selective binding to serotonin receptor subtypes, which could be beneficial in developing treatments for mood disorders .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-1-(4-(pyridin-2-yl)piperidin-1-yl)propan-1-one
- 2-Phenoxy-1-(4-(furan-2-yl)piperidin-1-yl)propan-1-one
- 2-Phenoxy-1-(4-(benzofuran-2-yl)piperidin-1-yl)propan-1-one
Uniqueness
2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties.
Biological Activity
2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 1396715-79-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.4 g/mol. The compound features a piperidine ring substituted with a thiophene group and a phenoxy moiety, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Intermediate : A cyclization reaction forms the piperidine ring.
- Thiophene Attachment : The thiophene moiety is introduced via palladium-catalyzed cross-coupling methods.
- Phenoxy Group Introduction : A nucleophilic substitution reaction attaches the phenoxy group to the piperidine structure.
These synthetic routes are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and chromatography for purification.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may modulate the activity of certain G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to neuropsychiatric disorders and other conditions .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Dopamine Receptor Modulation : Preliminary studies suggest that it may act as a selective agonist for dopamine D3 receptors, potentially influencing dopaminergic signaling pathways associated with mood regulation and neuroprotection .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally similar to this one have shown significant cytotoxicity against MCF-7 breast cancer cells, indicating potential anti-cancer properties .
Neuroprotective Effects
Further research has indicated that compounds within this class may protect dopaminergic neurons from degeneration, which is particularly relevant for conditions like Parkinson's disease. This protective effect could be linked to their selective action on dopamine receptors .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one?
Answer:
The synthesis of piperidine-containing ketones typically involves multi-step reactions, including nucleophilic substitution, coupling, and ketone formation. For example, analogous compounds (e.g., piperazinyl propanol derivatives) are synthesized via refluxing intermediates in toluene with catalysts like triethylamine . Key steps include:
- Step 1: Preparation of the piperidine-thiophene intermediate via Suzuki-Miyaura coupling (if aryl halides are present).
- Step 2: Ketone formation using propan-1-one derivatives under anhydrous conditions.
- Purification: Column chromatography or recrystallization to achieve ≥95% purity.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of phenoxy, piperidinyl, and thiophenyl groups (e.g., aromatic protons at δ 6.5–8.5 ppm, piperidine CH₂ at δ 1.5–3.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar biphenyl derivatives .
Advanced: What strategies address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Impurities: Use HPLC (≥99% purity) to eliminate interference from byproducts (e.g., unreacted piperidine or thiophene residues) .
- Assay Variability: Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs using reference inhibitors.
- Metabolic Instability: Perform stability studies in buffer/DMSO and physiological media to identify degradation products .
Advanced: How can computational modeling predict the pharmacological targets of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to screen against targets (e.g., GPCRs, kinases) based on piperidine-thiophene pharmacophores .
- QSAR Studies: Corrogate substituent effects (e.g., phenoxy vs. methoxy groups) on bioactivity using datasets from analogous compounds .
- ADMET Prediction: Tools like SwissADME assess blood-brain barrier penetration, critical for CNS-targeted research .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.
- Solvent: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers .
Advanced: How to optimize reaction yields for large-scale synthesis (>10 g)?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce byproducts.
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiophene-piperidine coupling) .
- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
Basic: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA: Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities ≥0.1% .
- LC-MS/MS: Identify unknown impurities via fragmentation patterns.
- Elemental Analysis: Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .
Advanced: How does stereochemistry at the piperidine ring affect biological activity?
Answer:
- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S enantiomers.
- Activity Comparison: Test separated enantiomers in receptor-binding assays (e.g., σ receptors for piperidine derivatives) .
- Crystallography: Resolve absolute configuration via X-ray analysis to correlate structure-activity relationships .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during weighing/solubilization to avoid inhalation.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design in vivo studies to evaluate pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
